molecular formula C21H21ClN4O B2941623 4-Chloro-5-[4-(4-methylphenyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one CAS No. 2379994-72-4

4-Chloro-5-[4-(4-methylphenyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one

Cat. No. B2941623
CAS RN: 2379994-72-4
M. Wt: 380.88
InChI Key: UTPTZSKJZQAFDY-UHFFFAOYSA-N
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Description

Pyridazinones, which are similar to the compound you’re interested in, are known to contain a piperazine moiety . These compounds have been studied for their potential as acetylcholinesterase inhibitors, which are important in the treatment of Alzheimer’s disease .


Synthesis Analysis

While specific synthesis information for your compound is not available, similar compounds have been synthesized bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The structures of these synthesized compounds were elucidated .


Molecular Structure Analysis

The molecular structure of similar compounds has been assigned using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .

Mechanism of Action

The mechanism of action for similar compounds involves the inhibition of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This is a significant drug target for increasing acetylcholine levels, which is important in the treatment of Alzheimer’s disease .

Future Directions

Research into similar compounds continues, particularly in the context of developing treatments for neurodegenerative diseases like Alzheimer’s . Further studies are needed to fully understand the potential of these compounds.

properties

IUPAC Name

4-chloro-5-[4-(4-methylphenyl)piperazin-1-yl]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c1-16-7-9-17(10-8-16)24-11-13-25(14-12-24)19-15-23-26(21(27)20(19)22)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPTZSKJZQAFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-[4-(4-methylphenyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one

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